Diphenylantimony diphenyldithiophosphinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

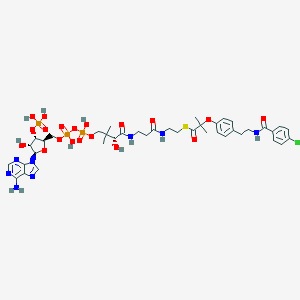

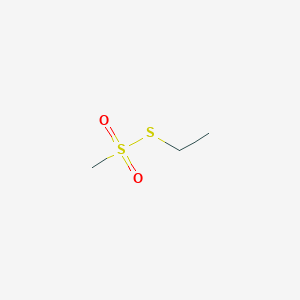

Diphenylantimony diphenyldithiophosphinate (DPAD) is a chemical compound with the molecular formula C26H22PS2Sb. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. DPAD has been extensively studied for its potential use in various scientific research applications, including as a flame retardant, polymer stabilizer, and as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of Diphenylantimony diphenyldithiophosphinate is not well understood. However, it is believed that Diphenylantimony diphenyldithiophosphinate works by releasing phosphorus-containing compounds when exposed to heat, which can help to prevent the spread of flames. Diphenylantimony diphenyldithiophosphinate may also work by stabilizing polymers and promoting the formation of carbon-carbon bonds in organic molecules.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of Diphenylantimony diphenyldithiophosphinate. However, it is believed that Diphenylantimony diphenyldithiophosphinate is relatively non-toxic and has low acute toxicity. Diphenylantimony diphenyldithiophosphinate has been found to be non-irritating to the skin and eyes in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

Diphenylantimony diphenyldithiophosphinate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Diphenylantimony diphenyldithiophosphinate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.

However, there are also limitations to the use of Diphenylantimony diphenyldithiophosphinate in lab experiments. Diphenylantimony diphenyldithiophosphinate is insoluble in water, which can make it difficult to use in aqueous-based systems. Diphenylantimony diphenyldithiophosphinate is also relatively expensive compared to other flame retardants and polymer stabilizers.

Zukünftige Richtungen

There are several future directions for research on Diphenylantimony diphenyldithiophosphinate. One area of research could focus on developing new synthesis methods for Diphenylantimony diphenyldithiophosphinate that are more efficient and cost-effective. Another area of research could focus on studying the mechanism of action of Diphenylantimony diphenyldithiophosphinate in more detail to better understand its potential applications.

Furthermore, research could be conducted to explore the potential use of Diphenylantimony diphenyldithiophosphinate in other areas, such as in the development of new materials with improved flame retardant properties. Research could also be conducted to study the potential environmental impacts of Diphenylantimony diphenyldithiophosphinate and to develop more sustainable alternatives.

Conclusion:

In conclusion, Diphenylantimony diphenyldithiophosphinate is a chemical compound with potential applications as a flame retardant, polymer stabilizer, and catalyst in organic reactions. Diphenylantimony diphenyldithiophosphinate has several advantages for use in lab experiments, but also has limitations due to its insolubility in water and relatively high cost. Future research could focus on developing new synthesis methods, studying the mechanism of action in more detail, and exploring new potential applications.

Synthesemethoden

Diphenylantimony diphenyldithiophosphinate can be synthesized by reacting diphenyldithiophosphinic acid with antimony pentachloride in the presence of a chlorinated solvent such as carbon tetrachloride. The reaction yields Diphenylantimony diphenyldithiophosphinate as a white crystalline solid with a yield of approximately 70%.

Wissenschaftliche Forschungsanwendungen

Diphenylantimony diphenyldithiophosphinate has been extensively studied for its potential use as a flame retardant in various materials, including textiles, plastics, and electronics. Diphenylantimony diphenyldithiophosphinate has been found to be an effective flame retardant due to its ability to release phosphorus-containing compounds when exposed to heat, which can help to prevent the spread of flames.

Diphenylantimony diphenyldithiophosphinate has also been studied for its potential use as a polymer stabilizer. Diphenylantimony diphenyldithiophosphinate can help to prevent the degradation of polymers due to exposure to heat, light, and oxygen, which can help to extend the lifespan of these materials.

Furthermore, Diphenylantimony diphenyldithiophosphinate has been studied as a catalyst in organic reactions. Diphenylantimony diphenyldithiophosphinate can help to promote the formation of carbon-carbon bonds in organic molecules, which can be useful in the synthesis of complex organic compounds.

Eigenschaften

CAS-Nummer |

106175-35-3 |

|---|---|

Produktname |

Diphenylantimony diphenyldithiophosphinate |

Molekularformel |

C24H20PS2Sb |

Molekulargewicht |

525.3 g/mol |

IUPAC-Name |

diphenylstibanylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H11PS2.2C6H5.Sb/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h1-10H,(H,14,15);2*1-5H;/q;;;+1/p-1 |

InChI-Schlüssel |

POWJGVUMTJNCAR-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S[Sb](C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S[Sb](C3=CC=CC=C3)C4=CC=CC=C4 |

Andere CAS-Nummern |

106175-35-3 |

Synonyme |

(diisopropylphosphorodithioato) diphenylantimony(III) DADTP diphenylantimony diphenyldithiophosphinate Ph2SbS2PPh2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

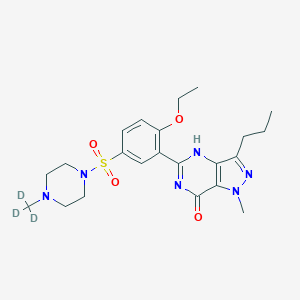

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)

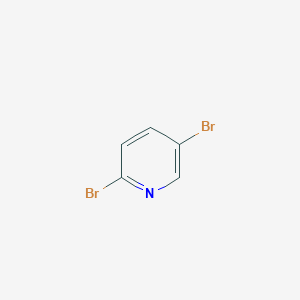

![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)